molecular formula C26H26N2O3 B587987 4'-O-Benzyl Oxyphenbutazone-d9 CAS No. 1246820-01-8

4'-O-Benzyl Oxyphenbutazone-d9

Cat. No. B587987
M. Wt: 423.56
InChI Key: VQAREFIHUMMGEN-ABVHXWLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-O-Benzyl Oxyphenbutazone-d9 is the deuterium labelled form of 4’-O-Benzyl Oxyphenbutazone . It is a protected precursor to labelled Oxyphenbutazone . Oxyphenbutazone is a nonsteroidal anti-inflammatory drug (NSAID) and a metabolite of phenylbutazone .


Molecular Structure Analysis

The molecular structure of 4’-O-Benzyl Oxyphenbutazone-d9 is similar to that of Oxyphenbutazone, with the addition of a benzyl group . The molecular formula is C26H26N2O3 .

properties

IUPAC Name

4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1-phenyl-2-(4-phenylmethoxyphenyl)pyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-2-3-14-24-25(29)27(21-12-8-5-9-13-21)28(26(24)30)22-15-17-23(18-16-22)31-19-20-10-6-4-7-11-20/h4-13,15-18,24H,2-3,14,19H2,1H3/i1D3,2D2,3D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAREFIHUMMGEN-ABVHXWLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-O-Benzyl Oxyphenbutazone-d9

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